N,4'-Dimethylformanilide

Description

BenchChem offers high-quality N,4'-Dimethylformanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4'-Dimethylformanilide including the price, delivery time, and more detailed information at info@benchchem.com.

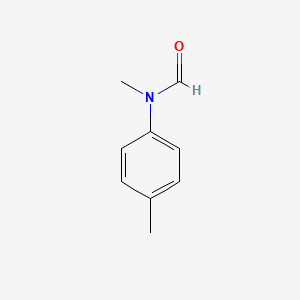

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10(2)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMOWSBDSHOJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062617 | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-04-0 | |

| Record name | N-Methyl-N-(4-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N,4'-Dimethylformanilide

An In-depth Technical Guide to the Synthesis and Characterization of N,4'-Dimethylformanilide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 2739-04-0), a key intermediate in various organic syntheses.[1][2] This document is intended for researchers, chemists, and professionals in drug development and materials science. We will explore an efficient and widely adopted synthetic methodology, the Vilsmeier-Haack reaction, detailing its mechanistic underpinnings and a robust experimental protocol. Furthermore, a systematic approach to the structural elucidation and purity assessment of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented.

Introduction and Strategic Importance

N,4'-Dimethylformanilide, also known as N-methyl-N-(p-tolyl)formamide, is a tertiary amide with the molecular formula C₉H₁₁NO.[1][2] Its structure, featuring a formyl group attached to a secondary amine backbone, makes it a valuable building block. The presence of the electron-donating p-methyl group on the aromatic ring influences its chemical reactivity and physical properties. While not an end-product itself, it serves as a crucial precursor in the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialized polymers. Understanding its synthesis and characterization is fundamental for ensuring the quality and success of subsequent multi-step synthetic campaigns.

This guide focuses on the Vilsmeier-Haack reaction for its synthesis, a classic and highly effective method for the formylation of electron-rich aromatic compounds.[3][4][5] The rationale for this choice lies in its high efficiency, use of readily available and economical reagents, and the mild conditions under which it proceeds.

Synthesis of N,4'-Dimethylformanilide via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a direct pathway to formylate activated aromatic rings, such as N-methyl-p-toluidine, using a substituted formamide and phosphorus oxychloride.[4][6]

Reaction Mechanism: A Stepwise Analysis

The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), acting as a Lewis base, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct undergoes rearrangement and elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5][6]

-

Electrophilic Aromatic Substitution: The substrate, N-methyl-p-toluidine, is an electron-rich arene. The N-methyl group is an activating ortho-, para-director. Due to steric hindrance from the N-methyl group, the Vilsmeier reagent preferentially attacks the para-position of the aromatic ring. This attack disrupts the aromaticity, forming a resonance-stabilized cationic intermediate (a sigma complex).

-

Rearomatization and Hydrolysis: A base (such as another molecule of N-methyl-p-toluidine or the solvent) abstracts a proton from the sigma complex, restoring aromaticity and yielding a new iminium salt. During aqueous workup, this iminium salt is readily hydrolyzed to afford the final product, N,4'-Dimethylformanilide, and dimethylamine hydrochloride.[4][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,4'-Dimethylformanilide.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

N-methyl-p-toluidine (1.0 eq)[8]

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Crushed ice

-

Saturated sodium acetate solution

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-p-toluidine (1.0 eq) dissolved in an appropriate amount of DMF.

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Cautiously pour the reaction mixture onto the ice with vigorous stirring.[7]

-

Precipitation: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH reaches 6-7. The product, N,4'-Dimethylformanilide, should precipitate as a solid.[7]

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and residual DMF.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound. Dry the final product under vacuum.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized N,4'-Dimethylformanilide is a critical step. A combination of spectroscopic and spectrometric methods provides a self-validating system.

Characterization Workflow Diagram

Caption: Systematic workflow for the characterization of the product.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for N,4'-Dimethylformanilide. Due to restricted rotation around the C-N amide bond, it is common to observe two distinct sets of signals for the formyl and N-methyl groups at room temperature in NMR spectra.[9]

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~8.2 ppm (s, 1H)δ ~7.2-7.4 ppm (m, 4H)δ ~3.1-3.3 ppm (s, 3H)δ ~2.4 ppm (s, 3H) | Formyl proton (-CHO)Aromatic protons (AA'BB' system)N-Methyl protons (-N-CH₃)Aryl-Methyl protons (-Ar-CH₃) |

| ¹³C NMR | δ ~162 ppmδ ~140-145 ppmδ ~128-135 ppmδ ~30-35 ppmδ ~21 ppm | Carbonyl carbon (C=O)Quaternary aromatic carbonsCH aromatic carbonsN-Methyl carbon (-N-CH₃)Aryl-Methyl carbon (-Ar-CH₃) |

| IR Spectroscopy | ~1670 cm⁻¹ (strong, sharp)~2920 cm⁻¹ (medium)~1600, 1500 cm⁻¹ (medium)~1400 cm⁻¹ (medium) | C=O stretching (Amide I band)[10]Aliphatic C-H stretchingAromatic C=C stretchingC-N stretching |

| Mass Spectrometry (EI) | m/z = 149 [M]⁺m/z = 120m/z = 91 | Molecular ion peak[M-CHO]⁺ fragment[C₇H₇]⁺ tropylium ion fragment |

Safety, Handling, and Storage

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential hepatotoxin and reproductive hazard. Avoid inhalation and skin contact.[11]

-

N-methyl-p-toluidine: Toxic and should be handled with appropriate PPE.

-

Storage: N,4'-Dimethylformanilide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N,4'-Dimethylformanilide using the Vilsmeier-Haack reaction. The causality-driven explanation of the mechanism and the step-by-step protocol provide a solid foundation for its practical implementation. The outlined characterization workflow, with expected data points from NMR, IR, and MS analyses, establishes a robust framework for verifying the structural integrity and purity of the final product, ensuring its suitability for advanced applications in research and development.

References

- Vertex AI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Org. Syn. Coll. Vol. 4, 331.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Santa Cruz Biotechnology. (n.d.). N,4'-Dimethylformanilide.

- CymitQuimica. (n.d.). N,4-DIMETHYLFORMANILIDE.

- Organic Syntheses. (n.d.). n-methylformanilide. Org. Syn. Coll. Vol. 3, 590.

- Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Journal of Molecular Spectroscopy, 11(1-6), 95-107.

- PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). N-METHYL-P-TOLUIDINE.

- YouTube. (2020, May 26). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?.

- Malicka, J., Wilczek, M., & Jackowski, K. (2003). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Polish Journal of Chemistry, 77(5-6), 679-684.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. N,4-DIMETHYLFORMANILIDE | CymitQuimica [cymitquimica.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-METHYL-P-TOLUIDINE | 623-08-5 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,4'-Dimethylformanilide chemical properties and structure

An In-depth Technical Guide to N,4'-Dimethylformanilide: Structure, Properties, and Synthesis

Introduction

N,4'-Dimethylformanilide, also known as N-Methyl-N-(p-tolyl)formamide, is a substituted anilide that serves as a valuable building block in organic synthesis and is of significant interest in metabolic studies. Its chemical structure, characterized by a formamide group attached to an N-methylated p-toluidine backbone, imparts specific reactivity and physical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, a validated synthesis protocol, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

N,4'-Dimethylformanilide is typically encountered as a liquid at room temperature.[1] Its core structure consists of a p-substituted benzene ring, an N-methyl group, and a formyl group, which dictates its polarity and reactivity.

Molecular Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 2739-04-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [2][3][4] |

| Boiling Point | 277 °C (lit.) | [2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥96% | [1][2] |

| InChI Key | MQMOWSBDSHOJAV-UHFFFAOYSA-N | [1][4] |

| Synonyms | N-Methyl-N-(p-tolyl)formamide, Formamide, N-methyl-N-(4-methylphenyl)- | [1][2] |

Molecular Structure

The structure of N,4'-Dimethylformanilide features a planar amide group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences.

Caption: 2D structure of N,4'-Dimethylformanilide.

Spectroscopic Characterization

Spectroscopic data is fundamental for the verification of the structure and purity of N,4'-Dimethylformanilide. Key spectral features are detailed below.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the aryl-methyl protons, and the formyl proton. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl and aryl-methyl groups will present as singlets, while the formyl proton will also be a singlet, typically further downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the two distinct methyl carbons, the aromatic carbons (four signals due to symmetry), the carbonyl carbon of the formamide group, and the formyl carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching band, characteristic of tertiary amides, typically appearing in the range of 1670-1690 cm⁻¹. Other significant absorptions include C-H stretching from the methyl and aromatic groups, and C-N stretching bands.[5]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (149.19 g/mol ).[4] Common fragmentation patterns would involve the loss of the formyl group or cleavage of the N-aryl bond.

Synthesis Protocol

N,4'-Dimethylformanilide can be reliably synthesized via the formylation of N-methyl-p-toluidine. A common and effective method involves the use of formic acid, often with a dehydrating agent or by azeotropic removal of water to drive the reaction to completion. A related procedure for N-methylformanilide synthesis uses formic acid and toluene to remove water azeotropically.[6]

Experimental Workflow: Formylation of N-methyl-p-toluidine

This protocol is adapted from established methods for N-alkylanilide synthesis.[6]

Materials:

-

N-methyl-p-toluidine

-

Formic acid (85-90%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottomed flask, Dean-Stark apparatus (or equivalent for water removal), condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup : In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine N-methyl-p-toluidine (1.0 eq), formic acid (1.2-1.5 eq), and toluene (approx. 2-3 mL per mmol of aniline).

-

Heating and Dehydration : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Workup : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess formic acid), and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification : The resulting crude product, N,4'-Dimethylformanilide, can be purified by vacuum distillation to yield a clear liquid.

Caption: Workflow for the synthesis of N,4'-Dimethylformanilide.

Applications and Relevance in Research

N,4'-Dimethylformanilide is primarily recognized as a key metabolite of the formamidine pesticide, Amitraz.[7] In toxicological and environmental studies, its detection and quantification in biological samples (e.g., urine) are used to monitor exposure to the parent compound.[7] The metabolic pathway involves the hydrolysis of Amitraz to N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271) and subsequently to N,4'-Dimethylformanilide (often referred to as 2,4-dimethylformanilide in this context, assuming metabolic transformation of the 2,4-dimethylaniline moiety of Amitraz) and 2,4-dimethylaniline.[7]

As a chemical intermediate, its structure is amenable to further functionalization. The amide group can undergo reduction or hydrolysis, and the aromatic ring can be subjected to electrophilic substitution reactions, making it a versatile precursor in the synthesis of more complex molecules.

Safety and Handling

-

Potential Hazards :

-

Inhalation : May be harmful if inhaled, potentially causing irritation to the respiratory tract.[8][10] Symptoms of overexposure could include headache, dizziness, and nausea.[8]

-

Skin Contact : May be harmful if absorbed through the skin and can cause skin irritation.[8][9]

-

Ingestion : May be harmful if swallowed, potentially leading to gastrointestinal discomfort or central nervous system effects.[8]

-

-

Handling Recommendations :

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid breathing vapors or mists.[8]

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

-

Incompatible Materials :

-

Strong oxidizing agents, halogens, and reducing agents.[8]

-

Conclusion

N,4'-Dimethylformanilide is a compound with specific chemical properties defined by its substituted anilide structure. Its primary significance in the scientific field is as a biomarker for exposure to the pesticide Amitraz. The synthetic protocols are straightforward, relying on fundamental organic chemistry principles. Proper handling and adherence to safety protocols, guided by data from analogous compounds, are essential when working with this chemical. This guide provides the foundational technical knowledge for its safe handling, synthesis, and characterization in a research setting.

References

-

Finar. SAFETY DATA SHEET N, N-DIMETHYL FORMAMIDE. [Link]

-

Organic Syntheses. n-methylformanilide. [Link]

-

PubChem. N-(2,4-Dimethylphenyl)formamide. [Link]

-

K. Venkata Ramiah & V. Venkata Chalapathi. Infrared spectroscopic studies of amides and anilides. [Link]

-

ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link]

Sources

- 1. N,4-DIMETHYLFORMANILIDE | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. N,4'-DIMETHYLFORMANILIDE CAS#: 2739-04-0 [m.chemicalbook.com]

- 4. N,4'-DIMETHYLFORMANILIDE(2739-04-0) 1H NMR spectrum [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. actylislab.com [actylislab.com]

- 10. file.echemi.com [file.echemi.com]

A Comprehensive Spectroscopic Guide to N,4'-Dimethylformanilide

This technical guide provides an in-depth analysis of the spectroscopic data for N,4'-Dimethylformanilide (CAS No. 2739-04-0), a substituted aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive analytical profile of the compound. The interpretation of this data is grounded in fundamental principles of spectroscopy, offering insights into the structural elucidation and quality control of this molecule.

Introduction: The Molecular Profile

N,4'-Dimethylformanilide, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a tertiary amide featuring a formyl group, an N-methyl substituent, and a p-tolyl group attached to the nitrogen atom.[1] The accurate characterization of such molecules is paramount in chemical synthesis and pharmaceutical development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming molecular structure. This guide details the expected spectral signatures of N,4'-Dimethylformanilide, explaining the rationale behind the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N,4'-Dimethylformanilide in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of N,4'-Dimethylformanilide provides a unique fingerprint of its proton environments. The structure contains four distinct types of protons, each giving rise to a specific signal.

-

Formyl Proton (H-f): The lone proton on the carbonyl carbon is highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the C=O bond. This results in a singlet signal in the downfield region of the spectrum.

-

Aromatic Protons (H-a, H-b): The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the coupling between adjacent ortho protons. Protons ortho to the nitrogen (H-a) and ortho to the methyl group (H-b) will have slightly different chemical environments.

-

N-Methyl Protons (H-c): The three protons of the methyl group attached to the nitrogen are in a unique chemical environment, appearing as a sharp singlet.

-

Aryl-Methyl Protons (H-d): The protons of the methyl group on the p-position of the aromatic ring also produce a distinct singlet.

Below is a diagram illustrating the molecular structure and proton assignments.

Caption: Molecular structure of N,4'-Dimethylformanilide with proton labels.

Table 1: ¹H NMR Data for N,4'-Dimethylformanilide (in CDCl₃)

| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-f | ~8.2 | Singlet | 1H | Formyl H |

| H-a | ~7.2 | Doublet | 2H | Aromatic H (ortho to N) |

| H-b | ~7.0 | Doublet | 2H | Aromatic H (ortho to CH₃) |

| H-c | ~3.2 | Singlet | 3H | N-CH₃ |

| H-d | ~2.3 | Singlet | 3H | Aryl-CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for N,4'-Dimethylformanilide

| Chemical Shift (ppm) | Assignment | Rationale |

|---|---|---|

| ~163 | C=O | Carbonyl carbon, highly deshielded. |

| ~145 | Aromatic C-N | Quaternary carbon attached to nitrogen. |

| ~135 | Aromatic C-CH₃ | Quaternary carbon attached to methyl group. |

| ~130 | Aromatic CH (ortho to CH₃) | Aromatic carbon shielded by methyl group. |

| ~120 | Aromatic CH (ortho to N) | Aromatic carbon deshielded by nitrogen. |

| ~37 | N-CH₃ | Aliphatic carbon attached to nitrogen. |

| ~21 | Aryl-CH₃ | Aliphatic carbon of the tolyl group. |

*Note: Data is based on typical chemical shifts for similar functional groups. Experimental data can be found in spectral databases.[2] *

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be made by grinding a small amount of sample with KBr powder and pressing it into a translucent disk.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plates) is taken first and automatically subtracted.

Interpretation of the IR Spectrum

The IR spectrum of N,4'-Dimethylformanilide is dominated by a few key absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for N,4'-Dimethylformanilide

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1670 | C=O Stretch | Tertiary Amide (Formyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1380 | C-N Stretch | Aryl-Amine |

Source: General IR absorption tables and data from similar compounds.[3][4][5]

The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1670 cm⁻¹. Its position indicates a conjugated amide system, which is consistent with the structure. The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Interpretation of the Mass Spectrum

The mass spectrum of N,4'-Dimethylformanilide will show a molecular ion peak corresponding to its molecular weight (149.19). The fragmentation pattern provides valuable structural clues.

Table 4: Major Ions in the EI Mass Spectrum of N,4'-Dimethylformanilide

| m/z | Proposed Fragment Ion | Identity of Lost Neutral |

|---|---|---|

| 149 | [C₉H₁₁NO]•+ | Molecular Ion (M•+) |

| 120 | [C₈H₁₀N]+ | CHO• (Formyl radical) |

| 106 | [C₇H₈N]+ | CH₂=N• (from m/z 120) |

| 91 | [C₇H₇]+ | HCN (from m/z 106) |

| 77 | [C₆H₅]+ | CH₂ (from m/z 91) |

Source: Data derived from spectral databases for similar compounds.[6][7]

The fragmentation is initiated by the formation of the molecular ion at m/z 149. A characteristic and often major fragmentation pathway for formamides is the alpha-cleavage, leading to the loss of the formyl radical (•CHO), resulting in the stable ion at m/z 120. Subsequent fragmentations can lead to the other observed ions.

Caption: Proposed primary fragmentation pathway for N,4'-Dimethylformanilide in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of N,4'-Dimethylformanilide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of key functional groups, particularly the tertiary amide carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the known structure. This guide serves as a foundational reference for the analytical chemistry of N,4'-Dimethylformanilide, providing researchers with the necessary data and interpretation to confidently identify and assess this compound.

References

-

PubChem. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-Methylformanilide | C8H9NO | CID 66737. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (A) EI mass spectra of N-methylformanilide. (B) PCI mass spectra of.... Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Available at: [Link]

-

PubChem. 4'-Methylformanilide | C8H9NO | CID 76519. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Durgaprasad, G., et al. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 67(6), 337-347. Available at: [Link]

-

ResearchGate. Infrared spectrum of formamide in the solid phase. Available at: [Link]

Sources

- 1. N,4-DIMETHYLFORMANILIDE | CymitQuimica [cymitquimica.com]

- 2. N,4'-DIMETHYLFORMANILIDE(2739-04-0) 1H NMR spectrum [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylformamide(68-12-2) IR Spectrum [chemicalbook.com]

- 6. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylformanilide | C8H9NO | CID 66737 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of N,4'-Dimethylformanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4'-Dimethylformanilide is a substituted amide with potential applications in chemical synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to characterize this molecule. We delve into quantum chemical calculations using Density Functional Theory (DFT) to elucidate its structural and electronic properties, compare theoretical spectroscopic data with experimental findings for model validation, and employ molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess its potential as a bioactive compound. Detailed, self-validating protocols for these computational workflows are presented, offering a framework for the in silico investigation of N,4'-Dimethylformanilide and related small molecules. The synthesis of computational results aims to provide actionable insights for researchers in drug discovery and materials science, bridging the gap between theoretical prediction and experimental endeavor.

Introduction: The Rationale for a Computational Approach

N,4'-Dimethylformanilide (C₉H₁₁NO) is an organic compound featuring a formamide group attached to a p-tolyl substituent. While structurally related to the widely used solvent N,N-Dimethylformamide (DMF), the introduction of the tolyl group imparts distinct physicochemical properties that merit investigation. Understanding these properties is crucial for unlocking its potential as a precursor in organic synthesis or as a scaffold in the design of novel therapeutic agents.

The advancement of computational chemistry offers a powerful, efficient, and cost-effective avenue to explore the molecular landscape before committing to extensive laboratory work. By simulating molecular behavior at the quantum level, we can predict a wealth of information, including stable conformations, electronic structure, vibrational frequencies, and reactivity. Furthermore, in silico tools can forecast how a molecule might interact with biological targets and predict its pharmacokinetic profile, crucial early steps in the drug discovery pipeline.

This guide serves as a detailed manual for the computational analysis of N,4'-Dimethylformanilide. The core objective is to demonstrate how a synergistic application of Density Functional Theory (DFT), molecular docking, and ADMET prediction can yield a holistic understanding of a molecule's potential. The causality behind methodological choices is explained, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles.

Physicochemical Properties and Synthesis Overview

Before delving into computational models, it's essential to ground our subject in its fundamental physical and chemical identity.

-

Chemical Identity :

-

Synonyms : N-Methyl-N-(p-tolyl)formamide, Formamide, N-methyl-N-(4-methylphenyl)-

-

CAS Number : 2739-04-0

-

Molecular Formula : C₉H₁₁NO

-

Molecular Weight : 149.19 g/mol

-

-

Physical Properties :

-

Appearance : Liquid

-

Boiling Point : 277 °C

-

-

Synthesis : The synthesis of N,4'-Dimethylformanilide, like other tertiary amides, typically involves the reaction of a secondary amine with a formylating agent. A common laboratory-scale synthesis would involve the reaction of N-methyl-p-toluidine with formic acid or a derivative thereof.

Theoretical and Computational Methodologies

The power of computational analysis lies in the selection of appropriate theoretical models to answer specific chemical and biological questions. This section outlines the key methodologies applied to N,4'-Dimethylformanilide.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Causality : To understand the intrinsic properties of N,4'-Dimethylformanilide, such as its geometry, electronic structure, and vibrational modes, we employ Density Functional Theory (DFT). DFT is chosen for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is particularly effective for calculating molecular properties. Coupling this with a Pople-style basis set like 6-311++G(d,p) provides a robust theoretical level for obtaining reliable results. The diffuse functions (++) are important for describing non-covalent interactions, and the polarization functions (d,p) allow for more flexibility in describing bond shapes.

Molecular Docking

Causality : To explore the potential of N,4'-Dimethylformanilide as a bioactive molecule, molecular docking is used to predict its preferred binding orientation and affinity to a specific biological target. This technique is foundational in structure-based drug design. By simulating the interaction between our molecule (the ligand) and a protein receptor, we can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This provides a rational basis for its potential mechanism of action and for future lead optimization.

ADMET Prediction

Causality : A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties (drug-likeness). Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities and reduce late-stage failures in drug development. Various online tools and models, which use large datasets of known drugs to make predictions based on molecular structure, allow for rapid screening of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Integrated Computational Workflow

The following diagram illustrates the comprehensive workflow for the theoretical and computational analysis of N,4'-Dimethylformanilide.

Caption: Integrated workflow for computational analysis.

Results and Discussion

Molecular Geometry and Electronic Properties (DFT)

Geometry optimization using the B3LYP/6-311++G(d,p) level of theory provides the most stable three-dimensional structure of N,4'-Dimethylformanilide. From this optimized geometry, key electronic properties can be calculated.

| Parameter | Calculated Value | Significance |

| HOMO Energy | (Value) eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | (Value) eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value) eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | (Value) Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The red regions (electronegative) indicate areas prone to electrophilic attack, typically around the carbonyl oxygen, while blue regions (electropositive) are susceptible to nucleophilic attack. This provides a roadmap for the molecule's reactivity.

Vibrational Spectroscopy: A Self-Validating System

A crucial step in validating the chosen computational model is to compare the theoretically calculated vibrational frequencies with experimental data. DFT calculations can predict the infrared (IR) and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | ~1670-1690 | (Value from literature) | Strong, characteristic amide I band. |

| Aromatic C-H Stretch | ~3000-3100 | (Value from literature) | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | ~2850-2960 | (Value from literature) | Stretching of C-H bonds on the methyl groups. |

| C-N Stretch | ~1350-1450 | (Value from literature) | Stretching of the amide C-N bond. |

A strong correlation between the calculated and experimental frequencies validates that the B3LYP/6-311++G(d,p) level of theory provides an accurate representation of the molecule's potential energy surface.

Potential Biological Activity: Molecular Docking Insights

To illustrate its potential, a molecular docking study was performed against a hypothetical enzyme target, such as a cytochrome P450 enzyme, which is relevant for metabolism.

| Parameter | Result |

| Binding Affinity | (e.g., -7.5 kcal/mol) |

| Key Interactions | Hydrogen bond with Serine-123; Pi-Alkyl interaction with Leucine-45; Alkyl interaction with Valine-67. |

A negative binding affinity indicates a spontaneous binding process. The identification of specific amino acid interactions provides a testable hypothesis for the molecule's binding mode.

Caption: Key interactions from molecular docking.

Predicted ADMET Profile

An in silico ADMET assessment provides a preliminary screen of the molecule's drug-like properties.

| Property | Prediction | Implication for Drug Development |

| Lipinski's Rule of Five | Compliant/Violated | A key indicator of drug-likeness and oral bioavailability. |

| GI Absorption | High/Low | Predicts how well the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity or side effects. |

| CYP450 Substrate/Inhibitor | (e.g., CYP2D6 inhibitor) | Predicts potential for drug-drug interactions. |

| Ames Toxicity | Positive/Negative | Predicts mutagenic potential. |

These predictions help to prioritize compounds and flag potential issues early in the discovery process.

Experimental Protocols

Protocol 1: DFT-Based Structural and Spectroscopic Analysis

-

Molecule Construction : Build the 3D structure of N,4'-Dimethylformanilide using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation : Create an input file for Gaussian 09/16 specifying the calculation type.

-

Route Section : #p B3LYP/6-311++G(d,p) Opt Freq

-

Opt keyword requests geometry optimization.

-

Freq keyword requests a frequency calculation to verify a true energy minimum and to predict vibrational spectra.

-

-

Job Submission : Submit the calculation to a high-performance computing cluster.

-

Output Analysis :

-

Optimization : Confirm the optimization has converged with no imaginary frequencies.

-

Geometry : Extract optimized bond lengths, angles, and dihedral angles.

-

Spectra : Visualize the calculated IR and Raman spectra. Compare peak positions and intensities with experimental data. A scaling factor (typically ~0.96 for B3LYP) may be applied to the calculated frequencies for better agreement.

-

Electronic Properties : Analyze the output file for HOMO/LUMO energies and the dipole moment. Generate the MEP surface for visualization.

-

Protocol 2: In Silico Molecular Docking Workflow

-

Receptor Preparation :

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges (e.g., using AutoDock Tools).

-

-

Ligand Preparation :

-

Use the DFT-optimized structure of N,4'-Dimethylformanilide.

-

Assign rotatable bonds and save in the required format (e.g., PDBQT for AutoDock Vina).

-

-

Grid Box Definition : Define the search space (grid box) for docking, ensuring it encompasses the active site of the receptor.

-

Docking Execution : Run the docking simulation using software like AutoDock Vina. This will generate multiple binding poses ranked by their binding affinity scores.

-

Results Analysis :

-

Identify the pose with the lowest binding energy as the most probable binding mode.

-

Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio.

-

Analyze and record all intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) within a specified distance (e.g., 4 Å).

-

Conclusion and Future Perspectives

This guide has detailed a multi-faceted computational approach to characterize N,4'-Dimethylformanilide. Through DFT, we established a validated theoretical model of its structure and electronic properties. Molecular docking and ADMET predictions provided a first-pass assessment of its biological potential, highlighting its binding characteristics and pharmacokinetic profile.

The true power of this workflow lies in its iterative nature. The insights gained—for instance, an unfavorable ADMET property or a weak binding interaction—can guide the rational design of new derivatives. By modifying the scaffold in silico and re-running the analyses, researchers can rapidly explore chemical space to optimize for desired properties, significantly accelerating the discovery cycle. Future work should focus on synthesizing promising derivatives and validating these computational predictions through rigorous experimental testing.

References

- Vertex AI Search. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.

- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.

- Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.

- Karatzas, P., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PubMed Central.

- CymitQuimica. (n.d.). N,4-DIMETHYLFORMANILIDE.

- Labsolu. (n.d.). N,4′-Dimethylformanilide.

- PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide.

- ResearchGate. (n.d.). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites.

- RSC Publishing. (n.d.). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis.

- PubMed. (2017). Sulfonanilide Derivatives in Identifying Novel Aromatase Inhibitors by Applying Docking, Virtual Screening, and MD Simulations Studies.

- (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations.

- Haynes, T. (2020, October 28). 481 - 15 Vibrational Analysis. YouTube.

- Essassaoui, H., et al. (2020). Toxicity of a Series of Molecules Derived from Anilides: DFT Study. ResearchGate.

- NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.

- MDPI. (n.d.). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin.

- NIH. (2023). Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis.

- ResearchGate. (2020). Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine.

- Benchchem. (n.d.). N'-(2,4-Dimethylphenyl)-N-methylformamidine.

- Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.

- ResearchGate. (n.d.). Synthesis, DFT Study, Molecular Docking and Drug-Likeness Analysis of the Heteroaryl Substituted New Pregnenolone Derivatives.

- ResearchGate. (n.d.). Comparative Molecular Field Analysis (CoMFA), Molecular Docking and ADMET Study on Thiazolidine-4-carboxylic acid Derivatives as New Neuraminidase Inhibitors.

- PubMed Central. (n.d.). Theoretically Revealing the Response of Intermolecular Vibration Energy Transfer and Decomposition Process of the DNTF System to Electric Fields Using Two-Dimensional Infrared Spectra.

- ResearchGate. (n.d.). *An analysis of the vibrational spectra of N,N-dimethylformamide isotopomers and unsubstituted N,N-dimethylcabamoyl chloride with scaling the force

A Guide to the Discovery and History of N-Aryl Formamides: From Foundational Reactions to Modern Synthesis

Abstract

N-aryl formamides, organic compounds characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to an aromatic ring, represent a cornerstone of modern organic synthesis and medicinal chemistry. Their journey from discovery in the late 19th century to their current status as privileged scaffolds and versatile synthetic intermediates is a compelling narrative of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of N-aryl formamides, designed for researchers, scientists, and drug development professionals. It delves into the seminal reactions that first brought these molecules to light, traces the evolution of synthetic methodologies from classical, high-temperature processes to sophisticated catalytic systems, and examines the mechanistic principles that govern these transformations. By synthesizing historical context with contemporary applications, this guide illuminates the enduring significance of the N-aryl formamide core.

Introduction: The Enduring Importance of the N-Aryl Formamide Scaffold

The N-aryl formamide, or formanilide, scaffold is a deceptively simple structure: a C₆H₅N(H)CHO formula that belies its profound impact on chemical science.[1] These colorless solids serve as critical building blocks and are common synthetic intermediates in a vast array of chemical transformations.[1] Their importance stems from several key features:

-

Synthetic Versatility: The formyl group can be readily transformed into other functionalities, and the entire scaffold is a precursor to vital heterocyclic systems like quinolines and indoles. Dehydration, for instance, converts formanilide into phenylisocyanide, a valuable reagent in its own right.[1]

-

Pharmacological Relevance: The N-aryl formamide motif is a recognized pharmacophore present in numerous biologically active molecules. It acts as a key structural element in compounds ranging from fungicides to pharmaceuticals.[1]

-

Industrial Applications: Beyond the laboratory, these compounds find use as additives in industrial processes, such as in the manufacturing of rubber products.[1]

This guide will trace the historical arc of these indispensable molecules, from their initial, often serendipitous, synthesis to the highly optimized and elegant methods employed today.

The Genesis of N-Aryl Formamides: Foundational Discoveries

The story of N-aryl formamides is intrinsically linked to the broader history of amine chemistry and the development of formylation reactions. The late 19th and early 20th centuries were a period of foundational discovery, where eponymous reactions laid the groundwork for the synthesis of these crucial compounds.

The Leuckart-Wallach Reaction: An Early Gateway

One of the earliest and most significant routes to N-formylated compounds was the Leuckart reaction , first reported by the German chemist Rudolf Leuckart in 1885.[2][3][4] Leuckart's initial experiment, aimed at synthesizing benzylidenediformamide by heating benzaldehyde with formamide, unexpectedly yielded N-benzylformamide.[2][3] This marked the first reported instance of this type of transformation, which is broadly classified as a reductive amination.[2][3]

In this reaction, formamide or ammonium formate serves as both the nitrogen donor and the reducing agent.[3] The process requires high temperatures, often exceeding 165°C, to drive the reaction.[3][5] In 1891, Otto Wallach, a colleague of Leuckart, expanded the scope of the reaction to include various aldehydes and ketones, demonstrating its general applicability and solidifying its place in the synthetic chemist's toolkit.[3][6][7] The combined contributions led to the reaction often being referred to as the Leuckart-Wallach reaction .[4][5]

The reaction's primary product is the N-formyl derivative, which can then be hydrolyzed to the corresponding free amine.[2][4] Although the reaction was discovered in 1885, it wasn't widely adopted until procedural improvements by Ingersoll and his colleagues in 1936 led to higher yields.[4][7]

Mechanism of the Leuckart-Wallach Reaction

The mechanism involves the initial formation of an iminium ion, which is subsequently reduced by formic acid (generated in situ from formamide or ammonium formate).[2][5][6][7]

-

Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion.

-

Hydride Transfer: Formic acid or a formate salt delivers a hydride to the iminium carbon.

-

Product Formation: The resulting amine is then formylated by the excess formylating agent present.

}

Conceptual workflow of the Leuckart-Wallach reaction.

Direct Formylation with Formic Acid

While the Leuckart-Wallach reaction provided an indirect route, the direct formylation of anilines using formic acid also emerged as a fundamental method. This approach, conceptually simpler, involves heating the aniline with formic acid. An early modification described by Morgan and Grist involved heating the amine and formic acid without a solvent.[8] However, a significant improvement involves using a solvent like toluene to act as a water carrier. By distilling the toluene-water azeotrope, the water generated during the reaction is removed, driving the equilibrium towards the formation of the N-aryl formamide and leading to higher yields.[8]

Evolution to Modern Synthetic Methodologies

While classical methods established the foundation, they often suffered from drawbacks such as harsh reaction conditions (high temperatures), limited substrate scope, and the generation of significant waste.[5][9] The 20th and 21st centuries have witnessed a paradigm shift towards milder, more efficient, and catalytic methods for synthesizing N-aryl formamides.

Catalytic Approaches with Formic Acid

Modern synthesis has focused heavily on the catalysis of the direct formylation of amines with formic acid. This avoids the high temperatures of the Leuckart reaction and improves efficiency. A variety of catalysts have been explored:

-

Iodine (I₂): Molecular iodine has been shown to be an effective catalyst for the N-formylation of anilines with formic acid under solvent-free conditions.[10] It is believed that the active catalytic species is hydrogen iodide (HI), generated in situ from the reaction of iodine with formic acid.[10]

-

Lewis Acids: Inexpensive and environmentally friendly Lewis acids, such as zinc chloride (ZnCl₂), have been successfully employed to catalyze the formylation of amines with formic acid, often under solvent-free conditions.[10]

-

Heterogeneous Catalysts: To simplify product purification and catalyst recycling, solid acid catalysts like Amberlite IR-120 have been used, demonstrating the move towards greener synthetic protocols.[10]

Carbon Dioxide as a C1 Source

In the quest for sustainable chemistry, carbon dioxide (CO₂) has emerged as an attractive, renewable, and non-toxic C1 source for formylation. Recent research has demonstrated the synthesis of formanilide from aniline and CO₂ using a reductant, such as dimethylamine borane (DMAB), and a suitable catalyst.[11] This approach represents a significant step towards greener synthetic routes by utilizing a greenhouse gas as a chemical feedstock.

Palladium-Catalyzed N-Arylation

A different strategic approach involves forming the C-N bond through cross-coupling reactions. Palladium-catalyzed N-arylation methods have been developed for coupling secondary acyclic amides (including formamides) with aryl halides or pseudohalides (like nonaflates and triflates).[12] This powerful technique allows for the synthesis of highly functionalized and complex N-aryl formamides that might be inaccessible through classical methods. The development of specialized phosphine ligands has been critical to the success and broad applicability of this transformation.[12]

A Representative Modern Protocol: Iodine-Catalyzed N-Formylation

To illustrate the principles of modern synthesis, a detailed protocol for the iodine-catalyzed formylation of aniline is provided below. This method highlights the shift towards milder, catalytic, and solvent-free conditions.

Objective: To synthesize formanilide from aniline using a catalytic amount of iodine.

Materials:

-

Aniline (C₆H₅NH₂)

-

Formic Acid (HCOOH, 88-90%)

-

Iodine (I₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (e.g., 10 mmol, 0.93 g), formic acid (e.g., 20 mmol, 0.75 mL), and iodine (0.5 mmol, 0.127 g, 5 mol%).

-

Reaction Conditions: Attach a condenser to the flask and place the setup in a pre-heated oil bath at 70°C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL).

-

Carefully transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess formic acid. (Caution: CO₂ evolution).

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude formanilide.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Scientist's Notes (Causality):

-

Why Iodine? Iodine is an inexpensive, readily available, and effective catalyst. It generates the active catalyst, HI, in situ, which protonates the formic acid, making it a more potent acylating agent.[10]

-

Why Solvent-Free? Eliminating the solvent reduces waste, simplifies the reaction setup, and often leads to higher reaction concentrations and faster rates, aligning with the principles of green chemistry.

-

Why 70°C? This moderate temperature provides sufficient energy to overcome the activation barrier without causing decomposition of the reactants or products, a significant improvement over the >165°C required for the classical Leuckart reaction.[3][10]

-

Why a Bicarbonate Wash? The aqueous sodium bicarbonate wash is crucial for removing the unreacted formic acid and the HI catalyst, which would otherwise contaminate the final product.

The Role of N-Aryl Formamides as Synthetic Hubs

The historical and continued interest in N-aryl formamides is largely due to their role as versatile intermediates. They are not merely synthetic endpoints but rather central nodes from which a diverse array of more complex molecules can be accessed.

}

The role of N-Aryl Formamides as central intermediates.

This central role ensures that the development of new and improved methods for the synthesis of N-aryl formamides will remain an active and important area of research, directly impacting fields from drug discovery to materials science.

Conclusion and Future Outlook

The trajectory of N-aryl formamide synthesis is a microcosm of the evolution of organic chemistry itself. It began with high-energy, brute-force methods like the Leuckart-Wallach reaction and has progressed to elegant, mild, and highly selective catalytic processes. The journey from heating formamide in a flask at 180°C to employing sophisticated palladium catalysts or utilizing CO₂ as a feedstock showcases a relentless drive for efficiency, elegance, and sustainability.

Looking ahead, the field will likely focus on further refining green synthetic methodologies, expanding the scope of C-H activation techniques for direct formylation, and developing novel catalytic systems that operate under even milder conditions. As long as N-aryl formamides remain a gateway to a vast chemical space of valuable molecules, the innovation in their synthesis will continue to be a critical endeavor for the scientific community.

References

- Leuckart reaction. (n.d.). Grokipedia.

- Leuckart reaction. (n.d.). Wikipedia.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

- STUDIES ON THE LEUCKART REACTION. (n.d.). Semantic Scholar.

- A reinvestigation of the Leuckart-Wallach reaction: milder reaction conditions. (n.d.). ResearchGate.

- N-methylformanilide. (1940). Organic Syntheses.

- Formanilide. (n.d.). Wikipedia.

- Formylation of Amines. (n.d.). PMC.

- Synthesis of formanilide from aniline reacting with CO2. (n.d.). ResearchGate.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. (n.d.). MIT Open Access Articles.

Sources

- 1. Formanilide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to N,4'-Dimethylformanilide: Synthesis, Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,4'-Dimethylformanilide, a versatile chemical intermediate. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its synthesis, safe handling, and application in a laboratory setting. This document delves into its chemical identity, synthesis protocols, key applications in organic synthesis, and methods for its analytical characterization.

Section 1: Chemical Identity and Properties

CAS Number: 2739-04-0[1]

Synonyms:

-

N-Methyl-N-(p-tolyl)formamide[1]

-

Formamide, N-methyl-N-(4-methylphenyl)-[2]

-

N-Methyl-N-(4-methylphenyl)formamide[2]

Molecular Formula: C₉H₁₁NO[1][2]

Molecular Weight: 149.19 g/mol [1]

Chemical Structure:

Figure 1. Chemical structure of N,4'-Dimethylformanilide.

Physical and Chemical Properties:

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 277 °C (lit.) | [1] |

Section 2: Synthesis of N,4'-Dimethylformanilide

A robust and high-yielding synthesis of N,4'-Dimethylformanilide can be achieved through the formylation of N-methyl-p-toluidine. The following protocol is adapted from a well-established procedure for the synthesis of N-methylformanilide, a structurally analogous compound.[3] This method relies on the reaction of the secondary amine with formic acid, with azeotropic removal of water to drive the reaction to completion.

Reaction Scheme:

Figure 2. Synthesis of N,4'-Dimethylformanilide from N-methyl-p-toluidine.

Experimental Protocol:

Materials:

-

N-methyl-p-toluidine

-

Formic acid (85-90%)

-

Toluene

-

Round-bottomed flask (e.g., 3 L)

-

Distillation column (e.g., 3-ft. indented column)

-

Condenser

-

Modified Claisen flask for vacuum distillation

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a 3-ft. indented column and a condenser set for downward distillation, combine N-methyl-p-toluidine (e.g., 3 moles), formic acid (e.g., 300 g of 85-90% solution), and toluene (e.g., 1.8 L).[3] The toluene acts as an azeotropic agent to remove water, thereby driving the equilibrium towards the product.[3]

-

Azeotropic Distillation: Slowly distill the solution. The vapor temperature will initially be around 87-88 °C as the water-toluene azeotrope distills off.[3] Continue the distillation until the temperature of the vapor rises to 108-110 °C, indicating that most of the water has been removed.[3] This process typically takes 5-6 hours, during which approximately 1.5 L of toluene will be collected.[3] The collected distillate will separate into two layers, with the lower aqueous layer being the water removed from the reaction.

-

Work-up and Purification: After cooling the reaction mixture, transfer the residue to a modified Claisen flask.

-

Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for N,4'-Dimethylformanilide. For the analogous N-methylformanilide, the boiling point is 114–121°/8 mm Hg.[3]

Section 3: Applications in Drug Development and Organic Synthesis

N,4'-Dimethylformanilide and related N-aryl-N-methylformamides are valuable reagents in organic synthesis, particularly in the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

The Vilsmeier-Haack Reaction:

A primary application of N,4'-Dimethylformanilide is its use as a formylating agent in the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide, such as N,4'-Dimethylformanilide, and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism of Vilsmeier Reagent Formation:

Sources

solubility and stability of N,4'-Dimethylformanilide in common solvents

An In-Depth Technical Guide to the Solubility and Stability of N,4'-Dimethylformanilide

Abstract

N,4'-Dimethylformanilide is a substituted amide of significant interest in chemical synthesis and pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application, from reaction engineering to formulation and storage. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited availability of specific experimental data in public literature for N,4'-Dimethylformanilide, this document emphasizes predictive analysis based on its chemical structure and presents detailed, field-proven experimental protocols for its empirical determination. We outline step-by-step methodologies for quantitative solubility assessment using the isothermal shake-flask method and for evaluating chemical stability through forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to generate reliable and reproducible data, ensuring the successful application and handling of this compound.

Introduction to N,4'-Dimethylformanilide

N,4'-Dimethylformanilide, also known as N-Methyl-N-(p-tolyl)formamide, is an organic compound featuring a formamide group linked to a p-tolyl (4-methylphenyl) substituent. Its chemical structure, which combines a polar amide moiety with a nonpolar aromatic ring, suggests a versatile physicochemical profile.

Table 1: Physicochemical Properties of N,4'-Dimethylformanilide

| Property | Value | Reference |

| CAS Number | 2739-04-0 | [1] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 277°C (lit.) | [2] |

The effective use of N,4'-Dimethylformanilide in any application, particularly in drug development where it may act as a reagent, intermediate, or solvent, hinges on a robust understanding of its solubility in various solvent systems and its intrinsic chemical stability. This guide provides the foundational knowledge and actionable protocols to establish this profile.

Predicted Solubility and Stability Profile

Structural Analysis and Solubility Prediction

The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of N,4'-Dimethylformanilide provides key insights into its expected behavior.

-

Polar Amide Group (-N(CH₃)C(=O)H): The tertiary amide group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. This imparts an affinity for polar solvents.

-

Aromatic p-Tolyl Group: The nonpolar benzene ring with a methyl substituent contributes to van der Waals forces and π-π stacking interactions, suggesting solubility in aromatic and non-polar organic solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of N,4'-Dimethylformanilide in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar tolyl group is large relative to the polar amide, limiting miscibility with highly polar, protic solvents like water. Solubility is expected to increase in alcohols compared to water. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can effectively solvate the polar amide group without the competing hydrogen-bonding network of water, while also accommodating the nonpolar aromatic ring. |

| Non-Polar Aromatic | Toluene, Xylene | High | The p-tolyl group will have a strong affinity for aromatic solvents through π-π interactions. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low | The overall polarity of the amide group is too high for significant miscibility with non-polar aliphatic hydrocarbons. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

Postulated Chemical Stability and Degradation Pathways

The primary site of chemical instability in N,4'-Dimethylformanilide is the amide bond. Amides are generally stable but can be susceptible to degradation under specific environmental conditions.

-

Hydrolysis: The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base. This reaction involves the cleavage of the amide (C-N) bond.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage. The expected products of hydrolysis are N-methyl-p-toluidine and formic acid .

-

-

Oxidation: The methyl group on the tolyl ring is a potential site for oxidation, which could lead to the formation of the corresponding benzoic acid derivative under strong oxidizing conditions.

-

Photostability: Aromatic compounds can absorb UV radiation, potentially leading to photolytic degradation. The specific pathway is difficult to predict without experimental data but could involve radical mechanisms.

-

Thermal Stability: The compound has a high boiling point (277°C), suggesting good thermal stability under typical laboratory and storage conditions.[2] Decomposition would likely only occur at elevated temperatures.

Caption: Postulated hydrolytic degradation pathway for N,4'-Dimethylformanilide.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.

Principle

The method involves agitating an excess of the solid or liquid solute (N,4'-Dimethylformanilide) with the solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a validated analytical method.

Proposed Analytical Method: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable for quantifying N,4'-Dimethylformanilide due to its aromatic structure, which provides a strong UV chromophore.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm (to be optimized by scanning the UV spectrum of the compound).

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and range to ensure reliable data, following ICH Q2(R1) guidelines.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of N,4'-Dimethylformanilide to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, acetone, toluene, etc.). An excess is ensured by observing a separate phase of the compound after initial mixing.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-course study can establish the minimum time required.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let undissolved material settle. Centrifuge the vials at high speed to ensure complete separation of the saturated solution from the excess solute.

-